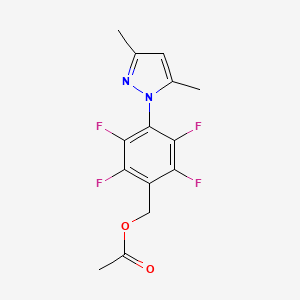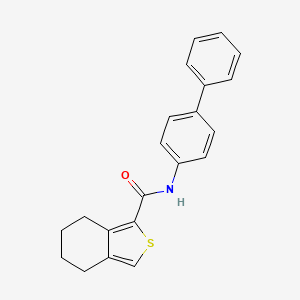![molecular formula C19H22N6O2 B5557188 4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)
4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to 4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves multistep synthetic pathways. For instance, the synthesis of related pyrazolopyridine derivatives from basic building blocks like difluorobenzoic acid and amino-hydroxypyrazole demonstrates the complexity and efficiency of modern synthetic strategies, yielding products with specific functional groups and high specificity (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic methods. Advanced techniques, including X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy, play crucial roles in determining the polymorphism, molecular conformation, and dynamic behavior of these molecules in different states, providing insights into their stability and reactivity (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of such benzamide derivatives is influenced by their functional groups, leading to various chemical transformations. These compounds participate in cyclocondensation, alkylation, and nucleophilic substitution reactions, demonstrating their versatile chemical behavior. The synthesis routes often involve reactions with active methylene reagents, hydrazines, and carbonyl compounds, yielding a wide range of heterocyclic compounds with potential biological activities (Deeb et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are crucial for understanding the behavior of these compounds under various conditions. Polymorphism, as observed in different crystalline forms of related compounds, affects their physical stability, dissolution rate, and overall bioavailability. Analytical techniques such as thermal analysis and spectroscopy are employed to study these properties in detail (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are essential for the application of these compounds in synthetic chemistry and potential therapeutic use. Studies often explore the synthesis of derivatives to enhance specific chemical properties or biological activities (Badne et al., 2011).
科学的研究の応用
Synthesis of Novel Compounds
New Routes to Antiviral Agents
A study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing remarkable antiavian influenza virus activity. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, leading to significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Applications
Bhuiyan et al. (2006) reported the synthesis and antimicrobial evaluation of thienopyrimidine derivatives. These compounds were prepared through reactions involving heteroaromatic o-aminonitrile and demonstrated pronounced antimicrobial activity (Bhuiyan et al., 2006).
Anticancer Research
Anti-tumor Agents
Nassar et al. (2015) outlined an efficient method to obtain various pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These compounds showed significant effects against mouse tumor model cancer cell lines and two human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7), highlighting their potential as anticancer drugs (Nassar, Atta-Allah, & Elgazwy, 2015).
特性
IUPAC Name |
4-ethoxy-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-16-6-4-15(5-7-16)19(26)21-12-11-20-17-8-9-18(23-22-17)25-13-10-14(2)24-25/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYJNDWXWZRFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)


![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)
